(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(o-tolyl)methanone
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Overview
Description
1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps. One common route starts with the preparation of 3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole, which is then sulfonylated and subsequently reacted with piperidine. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes, affecting their activity. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: This compound shares the pyrazole ring but lacks the sulfonyl and piperidine groups.
1-(2-Methylbenzoyl)piperidine: This compound has the piperidine ring and the benzoyl group but lacks the pyrazole ring.
Uniqueness
1-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-9-5-6-10-16(13)18(22)21-15(3)17(14(2)19-21)25(23,24)20-11-7-4-8-12-20/h5-6,9-10H,4,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAGSHPOJJZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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